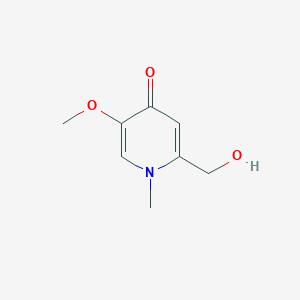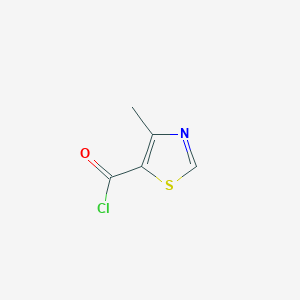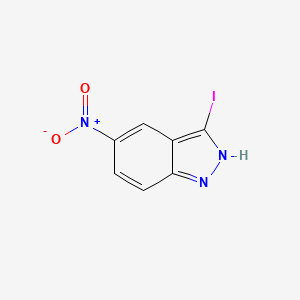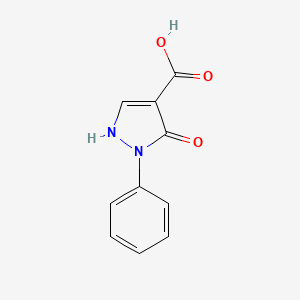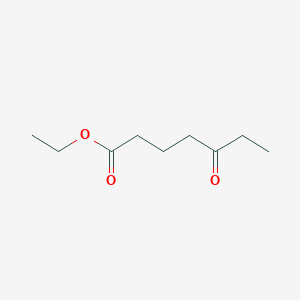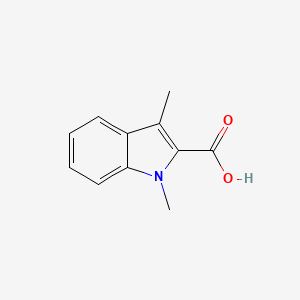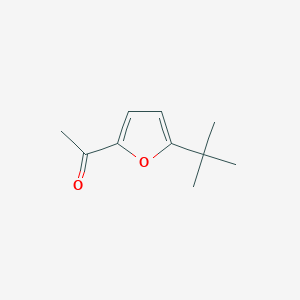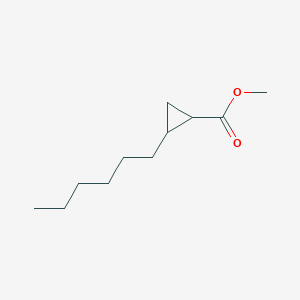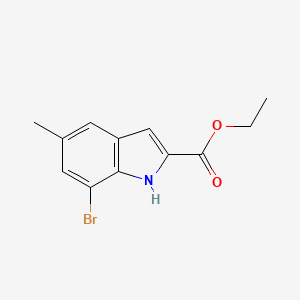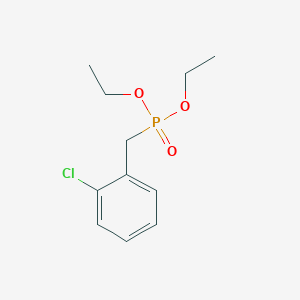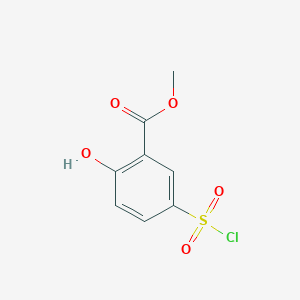
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of chlorosulfonyl derivatives . For instance, sildenafil was prepared by reacting a cyclized compound with chlorosulfonic acid to produce a sulfonyl chloride derivative, which was then converted to the corresponding sulfonamide .Chemical Reactions Analysis
The chemical reactions involving chlorosulfonyl compounds can be complex and require relatively inert solvents due to the electrophilicity of these compounds .Applications De Recherche Scientifique
Efficient Synthesis Techniques
A significant application involves the Continuous-Flow Diazotization for the Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate , highlighting an expeditious process for its synthesis. This method is notable for decreasing side reactions such as hydrolysis, even in high concentrations of hydrochloric acid, demonstrating the potential to inhibit parallel side reactions in a flow reactor, thus enhancing the efficiency and yield of the synthesis process (Yu et al., 2016).
Environmental Impact and Degradation
Research has also focused on the Environmental Impact of Parabens , including methyl 5-(chlorosulfonyl)-2-hydroxybenzoate derivatives. Studies have shown that parabens, acting as preservatives in various consumer products, may pose risks as emerging contaminants in aquatic environments. Their ubiquity in surface water and sediments, despite treatments that eliminate them from wastewater, underscores the need for ongoing assessment of their environmental fate and behavior (Haman et al., 2015).
Analytical and Detection Methods
Another application includes the development of Analytical Methods for Detecting Environmental Phenols in human milk, showcasing a sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system. This method measures concentrations of parabens and other environmental phenols, providing insights into human exposure and potential health risks associated with these compounds (Ye et al., 2008).
Synthesis of Derivatives and Antimicrobial Activity
The Synthesis of Bifunctional Sulfonamide-Amide Derivatives has been reported, highlighting the antimicrobial potential of these compounds. This synthesis involves amide coupling followed by reaction with chlorosulfonic acid, demonstrating significant in vitro antibacterial and antifungal activities, indicating potential applications in developing new antimicrobial agents (Abbavaram & Reddyvari, 2013).
Advanced Materials and Sensors
Research on Fluorescent Sensors for Metal Detection showcases the synthesis of a new o-aminophenol-based fluorogenic chemosensor, exhibiting high selectivity and sensitivity towards Al3+ ions. This application is particularly noteworthy for its potential in bio-imaging fluorescent probes to detect Al3+ in human cervical HeLa cancer cell lines, demonstrating the broad applicability of methyl 5-(chlorosulfonyl)-2-hydroxybenzoate derivatives in developing advanced materials and sensors (Ye et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-chlorosulfonyl-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQSWVHGVRETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503317 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
CAS RN |
60638-81-5 | |
| Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

